molecular formula C13H12N2O3 B5784207 N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide

N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide

Cat. No. B5784207
M. Wt: 244.25 g/mol
InChI Key: SAAKJRIRVVWIER-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide, also known as FEBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FEBH belongs to the class of hydrazones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide is not fully understood. However, it is believed that N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide exerts its biological activity through the modulation of various signaling pathways. In cancer cells, N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been reported to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. In diabetes research, N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been shown to activate the AMPK signaling pathway, which is known to improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been reported to exhibit various biochemical and physiological effects. In cancer cells, N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In diabetes research, N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been reported to improve insulin sensitivity, reduce blood glucose levels, and prevent oxidative stress-induced damage. N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has also been reported to exhibit good stability and solubility in aqueous solutions, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of using N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide is its relatively low potency compared to other chemotherapeutic agents.

Future Directions

Future research on N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide should focus on identifying its molecular targets and elucidating its mechanism of action. In addition, further studies are needed to evaluate the efficacy and safety of N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide in preclinical and clinical trials. Furthermore, the development of novel N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide can be achieved through the reaction of 2-hydroxybenzohydrazide with 2-furaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide. The purity and yield of N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide can be improved by using appropriate purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been shown to exhibit anti-proliferative activity against various cancer cell lines. In addition, N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been reported to induce apoptosis and cell cycle arrest in cancer cells.
In diabetes research, N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has been shown to possess anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(12-7-4-8-18-12)14-15-13(17)10-5-2-3-6-11(10)16/h2-8,16H,1H3,(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAKJRIRVVWIER-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide

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